molecular formula C18H20FN5OS B2846781 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415624-35-8

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2846781
CAS No.: 2415624-35-8
M. Wt: 373.45
InChI Key: LFAYZOWMRQQZDV-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the quinazolinone core and introduce the fluorine atom through electrophilic fluorination. The thiadiazole ring can be synthesized separately and then attached to the quinazolinone core through a series of coupling reactions. The piperidine ring is introduced in the final steps through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazolinone core.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thiadiazole Derivatives: Compounds with thiadiazole rings and varying functional groups.

    Fluorinated Compounds: Organic molecules containing fluorine atoms.

Uniqueness

7-Fluoro-2-methyl-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a fluorine atom, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5OS/c1-11-20-16-9-14(19)3-4-15(16)17(25)24(11)10-13-5-7-23(8-6-13)18-22-21-12(2)26-18/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAYZOWMRQQZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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